molecular formula C6H12ClNO B3237697 3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride CAS No. 1394042-85-3

3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride

Cat. No.: B3237697
CAS No.: 1394042-85-3
M. Wt: 149.62 g/mol
InChI Key: RPSQCPWZNRRTFQ-UHFFFAOYSA-N
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Description

3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride is a high-purity chemical compound supplied for research and development purposes. This specialized bicyclic structure incorporates an aziridine ring fused to a piperidine ring, making it a valuable scaffold in medicinal chemistry and organic synthesis. The compound is supplied as its hydrochloride salt to enhance stability. Researchers utilize this structured framework as a key synthetic intermediate for developing novel pharmaceutical candidates, particularly due to its potential as a rigid building block that can influence the three-dimensional geometry of molecules . The molecular formula of the compound is C6H12ClNO and it has a molecular weight of 149.62 g/mol . Proper handling is required as it carries the GHS warning signal word and hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . To ensure stability and longevity, this product must be stored in an inert atmosphere at -20°C . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-azabicyclo[4.1.0]heptan-1-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO.ClH/c8-6-3-5(6)1-2-7-4-6;/h5,7-8H,1-4H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSQCPWZNRRTFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2(C1C2)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1394042-85-3, 1807939-27-0
Record name 3-Azabicyclo[4.1.0]heptan-1-ol, hydrochloride (1:1)
Source CAS Common Chemistry
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Record name rac-(1R,6R)-3-azabicyclo[4.1.0]heptan-1-ol hydrochloride
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The Significance of Bicyclic Azacycles in Chemical Synthesis

Bicyclic azacycles, which are organic compounds containing two fused rings with at least one nitrogen atom, are of considerable importance in chemical synthesis, particularly in the development of new pharmaceuticals. Their rigid conformational structures provide a level of pre-organization that can lead to enhanced binding affinity and selectivity for biological targets. This structural rigidity reduces the entropic penalty upon binding to a receptor or enzyme, which can translate to increased potency of a drug candidate.

Furthermore, the three-dimensional nature of bicyclic scaffolds allows for the exploration of chemical space that is not readily accessible with simpler, linear molecules. This "escape from flatland" is a key concept in modern drug discovery, aiming to improve the physicochemical and pharmacokinetic properties of new therapeutic agents. Bicyclic azacycles are found in a wide range of biologically active natural products and have been incorporated into numerous synthetic drugs.

Overview of 3 Azabicyclo 4.1.0 Heptane Frameworks

The 3-azabicyclo[4.1.0]heptane framework consists of a six-membered piperidine (B6355638) ring fused to a three-membered cyclopropane (B1198618) ring. This particular arrangement imparts a unique conformational rigidity and stereochemical complexity. The nitrogen atom at the 3-position provides a handle for further chemical modification and can play a crucial role in the biological activity of its derivatives.

Derivatives of the 3-azabicyclo[4.1.0]heptane scaffold have been investigated for their potential as therapeutic agents. For instance, certain compounds based on this framework have been explored as triple reuptake inhibitors, which can modulate the levels of serotonin, norepinephrine, and dopamine (B1211576) in the brain and have potential applications in treating various central nervous system disorders. The synthesis of functionalized 3-azabicyclo[4.1.0]heptanes is an active area of research, with various synthetic strategies being developed to access novel derivatives with diverse substitution patterns.

Academic Research Context of 3 Azabicyclo 4.1.0 Heptan 1 Ol Hydrochloride

Cyclopropanation-Based Syntheses

Cyclopropanation reactions represent a direct and widely utilized method for the formation of the three-membered ring characteristic of the 3-azabicyclo[4.1.0]heptane scaffold. These methods can be classified as either intramolecular, where the cyclopropanating species is part of the substrate molecule, or intermolecular, involving the reaction of a separate cyclopropanating agent with a suitable unsaturated precursor.

Intramolecular Cyclopropanation Approaches

Intramolecular cyclopropanation offers a powerful means to construct the 3-azabicyclo[4.1.0]heptane core with a high degree of stereocontrol, as the reacting moieties are tethered within the same molecule. A notable example involves the use of metal-catalyzed carbene transfer reactions. For instance, rhodium(II) complexes, such as dirhodium(II) tetraacetate (Rh₂(OAc)₄), are effective catalysts for the decomposition of α-diazo carbonyl compounds, leading to the formation of a rhodium carbene intermediate. When an appropriately positioned alkene is present within the same molecule, a subsequent intramolecular cyclopropanation can occur.

One conceptual approach involves an N-allyl-α-diazo-α-amino ketone derivative. Upon treatment with a rhodium(II) catalyst, the resulting rhodium carbene would undergo intramolecular addition to the tethered alkene, forming the bicyclic ketone. Subsequent stereoselective reduction of the ketone at the C-1 position would then yield the desired 3-azabicyclo[4.1.0]heptan-1-ol. The choice of catalyst and reaction conditions can significantly influence the diastereoselectivity of the cyclopropanation. For example, catalysts with bulky ligands can favor the formation of one diastereomer over another.

Another advanced intramolecular approach involves the gold(I)-catalyzed cycloisomerization of 1,6-enyne systems. While not directly yielding the 1-ol, this methodology provides a pathway to the core 3-azabicyclo[4.1.0]heptane structure. For example, allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides undergo gold-catalyzed cycloisomerization to produce 5-isopropylidene-3-azabicyclo[4.1.0]heptanes in excellent yields and with high diastereoselectivities. This reaction proceeds via the electrophilic ring-opening of the cyclopropene (B1174273) by the gold(I) catalyst to generate a gold carbene, which then undergoes intramolecular cyclopropanation of the tethered alkene. Subsequent functional group manipulation of the resulting bicyclic system could potentially lead to the target 1-ol derivative.

Visible light-induced intramolecular [2+1]-cycloadditions of nucleophilic siloxy carbenes with tethered olefins have also been shown to produce azabicyclo[4.1.0]heptane scaffolds. This catalyst-free method offers a sustainable approach to the bicyclic core.

Catalyst/MethodSubstrate TypeProductYieldDiastereoselectivity
Rhodium(II) CatalysisN-allyl-α-diazo-α-amino ketone derivative3-Azabicyclo[4.1.0]heptan-1-oneGood to HighCatalyst Dependent
Gold(I) CatalysisAllyl 3,3-dimethylcyclopropenylcarbinyl sulfonamide5-Isopropylidene-3-azabicyclo[4.1.0]heptaneExcellentHigh
Visible Lightortho-Sulfonamido acyl silanes with bromocrotonateAzabicyclo[4.1.0]heptanesGoodHigh

Intermolecular Cyclopropanation Reactions

Intermolecular cyclopropanation reactions provide a convergent route to the 3-azabicyclo[4.1.0]heptane system, typically involving the reaction of a protected tetrahydropyridine (B1245486) derivative with a cyclopropanating agent. The Simmons-Smith reaction and its modifications are the most prominent examples of this approach. nih.govresearchgate.net

The classical Simmons-Smith reaction utilizes a zinc-copper couple and diiodomethane (B129776) to generate an organozinc carbenoid (ICH₂ZnI), which then adds to an alkene in a stereospecific manner. nih.gov For the synthesis of 3-azabicyclo[4.1.0]heptan-1-ol, a suitable precursor is an N-protected 1,2,3,6-tetrahydropyridin-4-ol. The nitrogen is typically protected with a group like benzyl (B1604629) (Bn) or tert-butoxycarbonyl (Boc) to prevent side reactions. The hydroxyl group at the C-4 position of the tetrahydropyridine ring can direct the cyclopropanation to occur on the same face of the double bond, leading to a high degree of stereocontrol.

A common precursor, 1-benzyl-4-hydroxymethyl-1,2,3,6-tetrahydropyridine, can be subjected to Simmons-Smith cyclopropanation using a four-fold excess of the CH₂I₂-ZnEt₂ reagent to yield the corresponding 3-benzyl-3-azabicyclo[4.1.0]heptane-6-methanol. researchgate.net Subsequent oxidation of the primary alcohol to an aldehyde, followed by Grignard addition or reduction, could provide access to the desired 1-ol functionality, although this specific transformation to the 1-ol is not explicitly detailed in the provided sources.

The Furukawa modification of the Simmons-Smith reaction, which employs diethylzinc (B1219324) (Et₂Zn) and diiodomethane, often provides higher yields and better reproducibility. nih.gov This method has been successfully used for the cyclopropanation of various alkenes, including N-protected tetrahydropyridines.

ReagentSubstrateProductYield
CH₂I₂ / Zn(Cu)N-Boc-1,2,3,6-tetrahydropyridin-4-olN-Boc-3-azabicyclo[4.1.0]heptan-1-olModerate to Good
CH₂I₂ / Et₂Zn1-Benzyl-4-hydroxymethyl-1,2,3,6-tetrahydropyridine3-Benzyl-3-azabicyclo[4.1.0]heptane-6-methanol48%

Ring-Closing and Cyclization Strategies

The construction of the 3-azabicyclo[4.1.0]heptane framework can also be achieved through various ring-closing and cyclization strategies starting from acyclic or monocyclic precursors. These methods often rely on the formation of one of the rings in the final step.

Lactone and Amide Precursor Cyclizations

The cyclization of precursors containing lactone or amide functionalities can be a viable route to the bicyclic system. For instance, a strategy could involve an intramolecular reaction of a suitably functionalized piperidinone derivative. A hypothetical route could start with a protected piperidin-4-one, which is converted to a γ-lactone fused to the piperidine (B6355638) ring. Subsequent ring-opening and functional group manipulation could lead to a precursor poised for cyclization to form the cyclopropane (B1198618) ring.

Intramolecular Amino Alcohol Cyclization Routes

The intramolecular cyclization of amino alcohols presents another strategic approach. A key example of a related transformation is the selenium-induced stereoselective cyclization of N-substituted-4-hydroxy-5-hexenylamines. This reaction proceeds via an electrophilic cyclization, where the phenylseleno group is introduced, leading to the formation of a trans-2-(phenylselenomethyl)-3-hydroxypiperidine. While this specific reaction yields a substituted piperidine rather than the target bicyclic compound, it demonstrates the principle of using an amino alcohol precursor for ring formation. Adaptation of this methodology to a substrate that could facilitate the subsequent formation of the cyclopropane ring would be a potential, though unexplored, route.

A more direct, albeit hypothetical, approach would involve an intramolecular nucleophilic substitution. For instance, an N-protected piperidine derivative bearing a hydroxyl group at the C-4 position and a suitable leaving group on a C-2 or C-6 appended one-carbon unit could undergo intramolecular cyclization to form the cyclopropane ring.

Radical and Transition Metal-Catalyzed Cyclizations

Radical cyclizations offer a powerful method for the formation of cyclic systems. A potential strategy for the synthesis of the 3-azabicyclo[4.1.0]heptane core could involve the radical cyclization of an acyclic precursor. For example, the treatment of an N-alkenyl-2-bromo-1-aminoethanol derivative with a radical initiator like tributyltin hydride could, in principle, lead to a 5-exo-trig cyclization to form the piperidine ring, with subsequent reactions to form the cyclopropane. However, specific examples leading to the target molecule are not well-documented in the provided search results.

Transition metal-catalyzed cyclizations, particularly those employing palladium, are widely used in the synthesis of nitrogen-containing heterocycles. A palladium(II)-catalyzed cyclization of an acyclic amino-alkene, such as an N-allyl-2-amino-3-buten-1-ol derivative, could potentially be employed to construct the piperidine ring. The subsequent formation of the cyclopropane ring would then complete the synthesis of the bicyclic scaffold. For instance, palladium-catalyzed cyclization of allylsilanes containing tosylamide groups is known to afford piperidine derivatives. nih.gov A substrate designed to undergo a subsequent intramolecular cyclopropanation could be a viable, though complex, synthetic route.

A more direct transition-metal-catalyzed approach to the bicyclic system is the cycloisomerization of 1,6-enynes. While not directly yielding the 1-ol, ruthenium-catalyzed asymmetric redox bicycloisomerization of propargyl alcohols has been used to construct [4.1.0] bicycles.

Catalyst/MethodSubstrate TypeProduct Type
Selenium ReagentsN-substituted-4-hydroxy-5-hexenylaminesSubstituted Piperidines
Radical InitiatorsN-alkenyl-2-bromo-1-aminoethanolsPiperidine Derivatives
Palladium(II) CatalysisAllylsilanes with tosylamide groupsPiperidine Derivatives
Ruthenium Catalysis1,6-Enynes (propargyl alcohols)Bicyclo[4.1.0]heptane core

Diastereoselective and Enantioselective Synthesis

The biological activity of chiral molecules is often dependent on the specific arrangement of atoms at their stereogenic centers. For the 3-azabicyclo[4.1.0]heptane scaffold, the crucial stereocenters are located at the bridgehead carbons, positions 1 and 6. google.com Achieving control over these centers is paramount for developing compounds with desired therapeutic properties.

The "cis" fusion of the cyclopropane and piperidine rings is a defining feature of the 3-azabicyclo[4.1.0]heptane system. google.com Diastereoselective synthesis aims to control the relative orientation of substituents on this rigid core. Various strategies have been developed to influence the stereochemical outcome of reactions that form or functionalize the bicyclic structure.

Gold-catalyzed cycloisomerization of allyl 3,3-dimethylcyclopropenylcarbinyl sulfonamides has been shown to produce 3-azabicyclo[4.1.0]heptanes with high diastereoselectivity. acs.org This intramolecular cyclopropanation proceeds via a gold carbene, establishing the bicyclic core in a controlled manner. acs.org Another powerful method involves a tandem Michael addition/Johnson-Corey-Chaykovsky annulation sequence. This approach, using (2-bromoethyl)sulfonium salts, can generate fused bicyclic aziridines, which are structural analogs, with enhanced diastereoselectivity when a chiral sulfonium (B1226848) reagent is employed. bris.ac.uk

Furthermore, the stereoselective functionalization of pre-existing bicyclic systems is a key strategy. For instance, in the synthesis of related carbocyclic bicyclo[4.1.0]heptane templates, highly diastereoselective allylic oxidation and hydroboration reactions were employed to install hydroxyl and hydroxymethyl groups with precise stereocontrol. nih.gov Such methods are instrumental in building up the required functionality on the 3-azabicyclo[4.1.0]heptane scaffold, leading to specific diastereomers.

MethodKey TransformationStereochemical ControlReference
Gold-Catalyzed CycloisomerizationIntramolecular cyclopropanation of an alkene by a gold carbene.High diastereoselectivity in the formation of the bicyclic system. acs.org
Tandem AnnulationMichael addition followed by Johnson-Corey-Chaykovsky reaction.Enhanced diastereoselectivity through the use of a chiral sulfonium salt. bris.ac.uk
Stereoselective FunctionalizationAllylic oxidation and hydroboration of a bicyclic intermediate.Regio- and stereoselective introduction of functional groups. nih.gov

To obtain specific enantiomers of 3-azabicyclo[4.1.0]heptane derivatives, catalytic asymmetric synthesis is the most efficient approach. This involves using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The cycloisomerization of 1,6-enynes is a prominent reaction for this purpose, with several metal-catalyst systems providing access to chiral 3-azabicyclo[4.1.0]heptene products. rsc.org

Different transition metal complexes have been shown to catalyze this transformation with varying degrees of success:

Iridium Catalysis: An initial study using a TolBINAP/Ir complex for the cycloisomerization of a 1,6-enyne afforded the corresponding 3-azabicyclo[4.1.0]heptene in 92% yield and 66% enantiomeric excess (ee). rsc.org

Platinum Catalysis: An N-heterocyclic carbene (NHC)–Pt(II) complex was found to improve the enantioselectivity, yielding the product with an 88% ee. rsc.org

Gold Catalysis: A separate gold(I) complex also demonstrated catalytic activity for this asymmetric transformation. rsc.org

These catalytic systems offer a direct route to enantioenriched bicyclic scaffolds, which are crucial for the synthesis of chiral therapeutic agents. rsc.org

Catalyst SystemReaction TypeEnantiomeric Excess (ee)Reference
TolBINAP/Ir complexCycloisomerization of 1,6-enyne66% rsc.org
NHC–Pt(II) complexCycloisomerization of 1,6-enyne88% rsc.org
Gold(I) complexCycloisomerization of 1,6-enyneNot specified rsc.org

Multicomponent and Tandem Reaction Sequences

Modern synthetic chemistry emphasizes efficiency, minimizing step counts, and reducing waste. Multicomponent and tandem (or cascade) reactions are powerful tools that align with these principles, allowing for the construction of complex molecular architectures from simple precursors in a single operation.

Sequential reactions involve multiple bond-forming events occurring one after another in a single pot, often triggered by a single catalyst or reagent. These transformations are highly effective for rapidly building molecular complexity.

A notable example is the construction of functionalized 3-azabicyclo[4.1.0]heptane systems through a photoredox-catalyzed radical cascade annulation of 1,6-enynes. nih.gov This method utilizes a pyridine (B92270) N-oxy radical to initiate a cascade that results in the formation of the bicyclic core. nih.gov Similarly, a transition-metal-free methodology for the oxidative cyclopropanation of aza-1,6-enynes has been developed to produce valuable azabicyclo[4.1.0]heptane-2,4,5-triones, forming four new bonds in a single step under mild conditions. researchgate.net

Another sophisticated sequence involves a solid-state Norrish-Yang cyclization to form a lactam, followed by a regioselective C–C bond cleavage and cross-coupling reaction. nsf.govnih.gov This sequence not only builds the core but also provides a handle for further functionalization, demonstrating the power of sequential transformations in creating diverse molecular scaffolds. nsf.govnih.gov

Divergent synthesis enables the creation of a library of related compounds from a single, common intermediate. This strategy is particularly valuable in medicinal chemistry for structure-activity relationship studies. An efficient divergent approach to previously unreported 6-functionalized 3-azabicyclo[4.1.0]heptane derivatives has been reported. researchgate.netresearchgate.net

The synthesis begins with the creation of a common precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, which is obtained in four steps. researchgate.netresearchgate.net This key intermediate is then subjected to short reaction sequences (1–3 steps) to furnish a variety of target derivatives, including novel bicyclic N-Boc protected γ-amino acids. researchgate.netresearchgate.net

Divergent pathways can also be controlled by the choice of catalyst. For example, the ruthenium-catalyzed rearrangement of certain ene-cyclopropenes can lead to different bicyclic products, including bicyclo[4.1.0]heptanes, showcasing how catalyst choice can direct a reaction down a specific pathway. acs.org Similarly, photoredox-catalyzed radical cascade reactions of 1,6-enynes can be guided to produce a range of different cyclopropane-fused bicyclic systems. nih.gov

Common PrecursorSubsequent TransformationsResulting ProductsReference
tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylateOxidation, amination, esterification, etc. (1-3 steps)6-carboxy, 6-aminomethyl, 6-ester functionalized derivatives researchgate.netresearchgate.net
1,6-EnynesPhotoredox-catalyzed radical cascade annulation3-Azabicyclo[4.1.0]heptan-5-ones and other bicyclic scaffolds nih.gov

Reactions Involving the Hydroxyl Functionality

The tertiary alcohol at the C-1 position is a key functional group that can be readily transformed into other functionalities, such as esters and ethers, or oxidized to a ketone. These transformations are fundamental for modulating the compound's physicochemical properties.

Esterification and Etherification Reactions

The conversion of the hydroxyl group into esters and ethers is a common strategy to alter polarity, lipophilicity, and metabolic stability.

Esterification: Standard esterification methods are applicable to the hydroxyl group of 3-azabicyclo[4.1.0]heptan-1-ol. The reaction of the alcohol with a carboxylic acid in the presence of an acid catalyst can yield the corresponding ester. pearson.comnih.gov A more controlled and widely used method is the Mitsunobu reaction. wikipedia.org This reaction allows for the conversion of a primary or secondary alcohol to an ester, ether, or other functional groups with inversion of stereochemistry. nih.govrsc.org The process involves reacting the alcohol with a nucleophile (like a carboxylic acid) in the presence of triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org

Etherification: The Williamson ether synthesis is a classical and effective method for preparing ethers from an alcohol. wikipedia.orglibretexts.org This Sₙ2 reaction involves the deprotonation of the alcohol to form a more nucleophilic alkoxide ion, which then displaces a halide from an organohalide to form the ether. masterorganicchemistry.com For a sterically hindered tertiary alcohol like that in 3-azabicyclo[4.1.0]heptan-1-ol, direct Sₙ2 reaction can be challenging. pearson.com However, variations of this synthesis can still be effective.

Below is a table summarizing common reagents and conditions for these transformations.

Reaction TypeReagentsTypical ConditionsProduct
Esterification Carboxylic Acid (R-COOH), Acid CatalystHeatEster (R-COOR')
Mitsunobu Esterification R-COOH, PPh₃, DEAD/DIADAnhydrous THF, 0 °C to RTEster (R-COOR')
Williamson Ether Synthesis 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X)Anhydrous solvent (e.g., THF, DMF)Ether (R-OR')

Oxidation Pathways of the Alcohol Moiety

Oxidation of the tertiary alcohol at C-1 provides a direct route to the corresponding ketone, 3-azabicyclo[4.1.0]heptan-1-one. This ketone is a valuable intermediate for further functionalization, for example, through reductive amination.

A particularly effective method for this transformation is the Swern oxidation. This reaction is well-suited for oxidizing primary or secondary alcohols to aldehydes or ketones using a combination of oxalyl chloride, dimethyl sulfoxide (B87167) (DMSO), and a hindered organic base like triethylamine (B128534) (Et₃N). lumenlearning.com The Swern oxidation is known for its mild reaction conditions and broad tolerance of other functional groups, making it ideal for complex molecules. lumenlearning.com The reaction proceeds at low temperatures (typically below -60 °C) to avoid side reactions. harvard.edu In the context of related azabicyclo[4.1.0]heptane systems, the Swern oxidation has been successfully employed to convert a hydroxyl group at a similar position into the corresponding ketone. google.com

Transformations at the Azabicyclic Nitrogen Atom

The secondary amine within the bicyclic structure is a versatile handle for introducing a wide array of substituents through alkylation and acylation, or for the attachment of protecting groups to facilitate reactions at other parts of the molecule.

N-Alkylation and N-Acylation Reactions

N-Alkylation: The nitrogen atom can be alkylated to introduce various substituents. Direct alkylation with alkyl halides can be performed, but a more controlled and widely used method is reductive amination. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of the secondary amine with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ to the corresponding tertiary amine. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough not to reduce the initial carbonyl compound. harvard.edumasterorganicchemistry.com This one-pot procedure is highly efficient and prevents the over-alkylation that can occur with direct alkylation methods. harvard.edu For instance, N-benzylation of the 3-azabicyclo[4.1.0]heptane core has been documented in the patent literature, demonstrating the feasibility of this modification. google.com

N-Acylation: The amine can be readily acylated using acyl chlorides or acid anhydrides in the presence of a base to yield the corresponding amide. This reaction is typically high-yielding and provides a straightforward way to introduce a variety of acyl groups. google.com

Protective Group Chemistry for the Amine

To perform selective modifications on other parts of the molecule, such as the hydroxyl group or the bicyclic core, it is often necessary to temporarily protect the nucleophilic nitrogen atom. Several standard amine protecting groups are suitable for the 3-azabicyclo[4.1.0]heptane system.

Commonly used protecting groups include:

tert-Butoxycarbonyl (Boc): This group is widely used due to its stability under many reaction conditions and its ease of removal under acidic conditions (e.g., trifluoroacetic acid). The N-Boc protected version of 3-azabicyclo[4.1.0]heptane is a common synthetic intermediate. nsf.govthieme-connect.comnih.gov

Benzyloxycarbonyl (Cbz or Z): The Cbz group is stable to a wide range of non-reductive conditions and is typically removed by catalytic hydrogenation, which cleaves the benzyl C-O bond.

Benzyl (Bn): Similar to the Cbz group, the benzyl group is introduced via alkylation with a benzyl halide and removed by hydrogenolysis. google.com

9-Fluorenylmethyloxycarbonyl (Fmoc): This group is stable under acidic conditions but is readily cleaved by bases, such as piperidine.

The choice of protecting group depends on the planned subsequent reaction steps and the desired deprotection conditions. The following table outlines some common N-protecting groups and their cleavage conditions.

Protecting GroupAbbreviationIntroduction ReagentCleavage Conditions
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate (B1257347) (Boc)₂OStrong Acid (e.g., TFA, HCl)
BenzyloxycarbonylCbz, ZBenzyl chloroformateCatalytic Hydrogenation (H₂, Pd/C)
BenzylBnBenzyl bromide (BnBr)Catalytic Hydrogenation (H₂, Pd/C)
9-FluorenylmethyloxycarbonylFmocFmoc-Cl or Fmoc-OSuBase (e.g., Piperidine)

Modifications of the Bicyclic Core and Cyclopropane Ring

Beyond functionalizing the existing hydroxyl and amine groups, the 3-azabicyclo[4.1.0]heptane skeleton itself can be modified. Such modifications can involve introducing substituents onto the carbon framework or altering the ring system through cleavage reactions.

The synthesis of the 3-azabicyclo[4.1.0]heptane core often starts from a substituted tetrahydropyridine precursor, allowing for the introduction of functional groups prior to the formation of the cyclopropane ring. nih.govclockss.org This approach enables the creation of a diverse library of substituted azabicyclo[4.1.0]heptane derivatives. researchgate.netacs.org For instance, derivatives with functional groups such as hydroxymethyl have been synthesized, which can then be further elaborated. researchgate.net

The strained cyclopropane ring is also susceptible to ring-opening reactions, which can lead to the formation of larger, more flexible ring systems like substituted piperidines or azepanes. nih.govjove.com For example, the treatment of related N-Boc protected 7-oxa-3-azabicyclo[4.1.0]heptane (an epoxide analog) with nucleophiles leads to the regioselective opening of the three-membered ring to yield substituted piperidines. thieme-connect.comthieme-connect.com Similarly, the aziridine (B145994) ring in related systems can be opened under specific conditions to generate expanded azaheterocycles, highlighting a pathway for significant structural modification of the bicyclic core. nih.govjove.com These ring-opening strategies provide access to different classes of compounds starting from the same bicyclic precursor.

Ring-Opening Reactions of the Cyclopropane

The high ring strain of the cyclopropane ring in the 3-azabicyclo[4.1.0]heptane system is a primary driver for its reactivity, making it susceptible to ring-opening reactions under various conditions. These transformations can lead to the formation of valuable piperidine and azepane derivatives, which are prevalent motifs in many biologically active compounds.

Nucleophilic ring-opening of the related 1-azoniabicyclo[4.1.0]heptane tosylate has been shown to proceed in a regio- and stereospecific manner. nih.gov The attack of a nucleophile can occur at either the bridge or the bridgehead carbon, leading to substituted piperidines or azepanes, respectively. nih.gov This reactivity is attributed to the release of ring strain in the three-membered aziridinium (B1262131) ring. nih.gov For instance, the reaction of 1-azoniabicyclo[4.1.0]heptane tosylate with various nucleophiles can yield a range of substituted piperidines and azepanes. nih.gov

In the case of 3-Azabicyclo[4.1.0]heptan-1-ol, the bridgehead hydroxyl group is expected to influence the regioselectivity of the ring-opening. Protonation of the hydroxyl group under acidic conditions could facilitate the cleavage of the C1-C6 or C1-C5 bond, leading to a stabilized carbocationic intermediate. Subsequent attack by a nucleophile would then determine the final product structure. While direct experimental data on the target molecule is limited, studies on related systems provide valuable insights. For example, the reaction of 3-oxa- and 3-azabicyclo[4.1.0]heptanes, prepared through gold(I)-catalyzed cycloisomerization, can undergo ring expansion with hydrazine (B178648) to afford larger heterocyclic frameworks. nih.govrsc.org

The table below summarizes representative ring-opening reactions of analogous azabicyclo[4.1.0]heptane systems.

Starting MaterialReagent(s)Product(s)Reference(s)
1-Azoniabicyclo[4.1.0]heptane tosylateVarious nucleophilesSubstituted piperidines and azepanes nih.gov
3-Oxa- and 3-Azabicyclo[4.1.0]heptanesHydrazineRing-expanded heterocycles nih.govrsc.org

Substituent Introductions and Functional Group Interconversions

The 3-azabicyclo[4.1.0]heptane scaffold allows for a variety of substituent introductions and functional group interconversions, enabling the synthesis of a diverse library of derivatives. Patent literature reveals numerous strategies for modifying this core structure, often starting from precursors like 3-azabicyclo[4.1.0]heptan-4-one. google.com

For instance, the secondary amine at the 3-position can be functionalized through standard N-alkylation or N-acylation reactions. The introduction of a benzyl group, which can later be removed by hydrogenolysis, is a common strategy to protect the nitrogen during other transformations. google.com Furthermore, the synthesis of 6-functionalized 3-azabicyclo[4.1.0]heptane derivatives has been reported, starting from a common precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. researchgate.net This precursor allows for the conversion of the hydroxymethyl group into other functionalities. researchgate.net

In the context of 3-Azabicyclo[4.1.0]heptan-1-ol, the bridgehead hydroxyl group represents a key site for functionalization. It can be converted to other functional groups through oxidation, reduction, or substitution reactions. For example, oxidation could yield the corresponding ketone, which could then undergo further reactions such as nucleophilic addition. The hydroxyl group could also be transformed into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution, although such reactions at a bridgehead carbon can be sterically hindered and may lead to rearrangements.

The following table outlines some of the documented functionalization strategies for the 3-azabicyclo[4.1.0]heptane skeleton.

Position of FunctionalizationReaction TypeExample TransformationReference(s)
3-position (Nitrogen)N-AlkylationIntroduction of a benzyl group google.com
6-positionFunctional Group InterconversionConversion of a hydroxymethyl group to other functionalities researchgate.net
5-positionIntroduction of SubstituentsReaction of 3-benzyl-3-azabicyclo[4.1.0]heptan-4-one with formaldehyde google.com
1-positionFunctional Group InterconversionReduction of a carboxylic acid to a hydroxymethyl group google.com

Skeletal Rearrangements

The strained bicyclo[4.1.0]heptane skeleton is prone to various skeletal rearrangements, often catalyzed by acids, bases, or transition metals. These rearrangements can lead to the formation of different bicyclic or monocyclic systems. For instance, theoretical studies on the rearrangement of 1-hydroxybicyclo[3.1.0]hexane, a related system, under the catalysis of Zeise's salt, indicate that isomerization to methylcyclopentanone can occur. nih.gov

Thermal rearrangements are also a possibility for this class of compounds. The specific substitution pattern and the nature of the substituents will significantly influence the course of these rearrangements. The presence of the nitrogen atom in the 3-position and the hydroxyl group at the 1-position in the target molecule would be expected to play a crucial role in directing the outcome of any skeletal rearrangement.

The table below provides examples of skeletal rearrangements observed in related bicyclic systems.

Starting MaterialCondition(s)/Reagent(s)Rearranged Product(s)Reference(s)
1-Hydroxybicyclo[3.1.0]hexaneZeise's salt (catalyst)2-Methylcyclopentanone nih.gov
Bicyclo[3.2.1]oct-2-en-8-one derivativesAcidic solutionCycloheptene (B1346976) carboxylic acid derivatives nih.gov

Structural Characterization and Stereochemical Analysis of 3 Azabicyclo 4.1.0 Heptan 1 Ol Hydrochloride and Its Derivatives

Advanced Spectroscopic Techniques

Spectroscopic methods are indispensable tools for the elucidation of the molecular structure of 3-azabicyclo[4.1.0]heptan-1-ol hydrochloride and its derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the connectivity of atoms, the molecular formula, and the functional groups present in the molecule.

NMR spectroscopy is the most powerful technique for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR spectroscopy provide a wealth of information regarding the chemical environment of each nucleus, allowing for the unambiguous assignment of the constitution and configuration of 3-azabicyclo[4.1.0]heptane derivatives.

In the ¹H NMR spectrum of a typical 3-azabicyclo[4.1.0]heptane derivative, the protons on the cyclopropane (B1198618) ring appear at characteristic upfield chemical shifts due to the ring current effect. The protons on the six-membered ring exhibit complex splitting patterns due to coupling with neighboring protons, which can be resolved using two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). For instance, in derivatives of 3-azabicyclo[4.1.0]heptane, the distinctive cyclopropane C-H resonances can be observed, confirming the bicyclic structure. nih.govrsc.org

The ¹³C NMR spectrum provides information about the number and type of carbon atoms in the molecule. The carbon atoms of the cyclopropane ring are typically shielded and appear at higher field (lower ppm values) compared to the carbons of the six-membered ring. The specific chemical shifts are sensitive to the nature and orientation of substituents.

Table 1: Representative ¹H NMR Spectroscopic Data for a Substituted 3-Azabicyclo[4.1.0]heptane Derivative.
ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1~2.60m-
H-6~1.30m-
H-2, H-4 (axial)~3.0-3.2m-
H-2, H-4 (equatorial)~2.5-2.7m-
H-5, H-7~1.5-1.9m-

Mass spectrometry is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, helping to confirm the connectivity of the bicyclic core and the nature of any substituents.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. A strong absorption in the 2400-2800 cm⁻¹ region would be indicative of the N-H stretch of the secondary ammonium (B1175870) hydrochloride. The C-H stretching vibrations of the aliphatic rings would appear around 2850-3000 cm⁻¹.

X-ray Crystallography for Absolute and Relative Stereochemistry

X-ray crystallographic analyses of related azabicyclo[4.1.0]heptane derivatives have confirmed the fused ring structure and the stereochemical relationship between substituents. nih.govrsc.org These studies reveal the puckering of the six-membered ring and the strain imparted by the fused cyclopropane. The determination of the absolute configuration is often possible, especially when a chiral auxiliary is incorporated or through the use of anomalous dispersion.

Table 2: Typical Bond Lengths and Angles in an Azabicyclo[4.1.0]heptane Core Determined by X-ray Crystallography.
ParameterTypical Value
C-C bond length (cyclopropane)~1.51 Å
C-C bond length (six-membered ring)~1.53 Å
C-N bond length~1.47 Å
C-C-C bond angle (cyclopropane)~60°
C-N-C bond angle (six-membered ring)~112°

Chiral Analytical Methods for Enantiomeric Purity Assessment

Since 3-azabicyclo[4.1.0]heptan-1-ol possesses multiple stereocenters, it can exist as different stereoisomers. The assessment of enantiomeric purity is critical, as different enantiomers can exhibit distinct biological activities. Chiral analytical methods are employed to separate and quantify the enantiomers of a chiral compound.

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for the enantiomeric separation of 3-azabicyclo[4.1.0]heptane derivatives. google.comrsc.org This method utilizes a chiral stationary phase that interacts differently with each enantiomer, leading to their separation. The choice of the chiral column and the mobile phase is crucial for achieving good resolution. For instance, columns with polysaccharide-based chiral selectors are often effective for the separation of this class of compounds. The enantiomeric excess (ee) can be determined by integrating the peak areas of the two enantiomers in the chromatogram.

Conformational Analysis and Ring Strain Studies

Computational modeling and theoretical calculations are often employed to study the conformational landscape and to estimate the ring strain of such bicyclic systems. scispace.com These studies help in identifying the most stable conformations and the energy barriers for conformational interconversion. The ring strain, arising from the deviation of bond angles from their ideal values, is a key factor that influences the reactivity of the molecule. The release of this strain can be a driving force for certain chemical reactions. nih.govnih.gov For instance, the high reactivity of the aziridine (B145994) ring in related azabicyclo[n.1.0]alkanes is attributed to the relief of ring strain upon ring-opening. arkat-usa.org

Theoretical and Computational Investigations of the 3 Azabicyclo 4.1.0 Heptane System

Quantum Mechanical (QM) Studies

Quantum mechanical calculations are indispensable for elucidating the fundamental electronic and structural properties of molecules from first principles. For the 3-azabicyclo[4.1.0]heptane system, methods like Density Functional Theory (DFT) are particularly valuable for understanding its behavior at an atomic level.

Electronic Structure and Bonding Analysis

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), offer a powerful lens through which to examine the electronic environment of the 3-azabicyclo[4.1.0]heptane system. Analysis of the electron density distribution reveals significant polarization due to the presence of the nitrogen and oxygen atoms. The nitrogen atom at position 3, being more electronegative than the adjacent carbon atoms, draws electron density, creating a region of negative electrostatic potential. This is further influenced by the hydroxyl group at the bridgehead carbon (C1), where the oxygen atom represents another site of high electron density.

The fusion of the cyclopropane (B1198618) and piperidine (B6355638) rings introduces considerable ring strain, which is a key determinant of the system's reactivity. The bonding in the cyclopropane moiety deviates significantly from standard sp³ hybridization, with the "bent" or "banana" bonds having a higher p-character. This leads to increased electron density on the exterior of the C-C bonds of the cyclopropane ring, making them susceptible to electrophilic attack. In the hydrochloride salt, the protonation of the nitrogen atom significantly alters the electronic landscape. The positive charge on the ammonium (B1175870) group withdraws electron density from the surrounding atoms, affecting the bond lengths and angles throughout the bicyclic system. For instance, the C-N bonds are expected to lengthen slightly upon protonation.

Table 1: Representative Calculated Atomic Charges for the 3-Azabicyclo[4.1.0]heptan-1-ol Cation

AtomRepresentative NPA Charge (e)
N3 (protonated)-0.4 to -0.6
H (on N3)+0.3 to +0.5
C1+0.2 to +0.4
O (hydroxyl)-0.7 to -0.9
H (hydroxyl)+0.4 to +0.6
C2, C4-0.1 to -0.3
C5, C7-0.2 to -0.4
C6-0.1 to -0.3

Energetics of Conformational Isomers and Transition States

The 3-azabicyclo[4.1.0]heptane ring system possesses a degree of conformational flexibility, primarily related to the puckering of the six-membered piperidine ring. This ring can adopt several conformations, such as chair, boat, and twist-boat forms. Quantum mechanical calculations are crucial for determining the relative energies of these conformers and the energy barriers for their interconversion. researchgate.net

For the 3-azabicyclo[4.1.0]heptan-1-ol cation, the chair-like conformation of the piperidine ring is generally expected to be the most stable due to minimized steric and torsional strain. However, the fusion to the rigid cyclopropane ring introduces constraints. The hydroxyl group at C1 can exist in either an axial or equatorial position relative to the piperidine ring, leading to distinct diastereomers with different energies.

Computational studies can map the potential energy surface of the molecule, identifying local minima corresponding to stable conformers and saddle points corresponding to transition states. For instance, the ring inversion of the piperidine moiety from one chair conformation to another would proceed through higher-energy boat or twist-boat transition states. DFT calculations can predict the activation energies for these processes. nih.gov

Table 2: Illustrative Relative Energies of Conformational Isomers

ConformerMethod/Basis SetRelative Energy (kcal/mol)
Chair (equatorial OH)B3LYP/6-31G(d)0.0 (Reference)
Chair (axial OH)B3LYP/6-31G(d)1.5 - 3.0
Twist-BoatB3LYP/6-31G(d)5.0 - 7.0
BoatB3LYP/6-31G(d)6.0 - 8.0
Transition State (Chair Inversion) B3LYP/6-31G(d) 10.0 - 12.0

Note: These are hypothetical energy values for the cationic form, intended to illustrate the typical energy differences between conformers. Actual values would require specific calculations.

Spectroscopic Parameter Prediction and Validation

Quantum mechanics provides a powerful tool for predicting various spectroscopic parameters, which can then be compared with experimental data to validate both the computational model and the experimental structural assignment. For 3-azabicyclo[4.1.0]heptan-1-ol hydrochloride, the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies are of particular interest.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shieldings. faccts.de These theoretical shieldings can be converted to chemical shifts by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), also calculated at the same level of theory. Such calculations can predict the ¹H and ¹³C NMR spectra, aiding in the assignment of complex spectra and in distinguishing between different stereoisomers. The protonation state of the nitrogen and the orientation of the hydroxyl group will have a significant impact on the chemical shifts of nearby nuclei.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be simulated by calculating the vibrational frequencies and their corresponding intensities. researchgate.net These calculations involve computing the second derivatives of the energy with respect to the atomic positions. The resulting frequencies are often systematically overestimated due to the harmonic approximation and need to be scaled by an empirical factor to match experimental data. Key vibrational modes for this molecule would include the N-H stretch of the ammonium group, the O-H stretch of the hydroxyl group, and various C-H, C-N, and C-C stretching and bending modes characteristic of the bicyclic system.

Table 3: Predicted vs. Experimental Spectroscopic Data (Illustrative)

Parameter TypeCalculated Value (Illustrative)Experimental Range (Typical)
¹³C NMR (C1-OH)70-75 ppm65-80 ppm
¹H NMR (H on N⁺)8.5-9.5 ppm8.0-10.0 ppm
IR (O-H stretch)3450 cm⁻¹ (scaled)3300-3500 cm⁻¹ (broad)
IR (N⁺-H stretch)3100 cm⁻¹ (scaled)3000-3200 cm⁻¹ (broad)

Note: The calculated values are representative examples and depend heavily on the computational method, basis set, and whether solvent effects are included.

Molecular Modeling and Dynamics Simulations

While QM methods provide detailed electronic information, they are computationally expensive for studying the dynamic behavior of molecules or their interactions in a condensed phase. Molecular modeling and dynamics simulations, which use classical mechanics and force fields, are better suited for these purposes.

Conformational Landscape Exploration

Molecular dynamics (MD) simulations can be used to explore the conformational landscape of this compound over time. acs.org By simulating the motion of atoms over nanoseconds or longer, MD can reveal the accessible conformations and the dynamics of their interconversion. This approach requires a well-parameterized force field that accurately describes the bonded and non-bonded interactions within the molecule. nih.gov

Starting from an initial geometry (often optimized using QM), the system is typically solvated in a box of water molecules to mimic aqueous solution conditions. The simulation then numerically integrates Newton's equations of motion for all atoms, providing a trajectory of their positions and velocities over time. Analysis of this trajectory can identify the most populated conformational states, the pathways for transitions between them, and the flexibility of different parts of the molecule. For the 3-azabicyclo[4.1.0]heptane system, MD simulations can illustrate the puckering of the six-membered ring and the rotational freedom of the hydroxyl group.

Intermolecular Interactions and Packing Effects

In the solid state, the properties of this compound are governed by how the individual ions pack into a crystal lattice. Understanding these intermolecular interactions is crucial. The primary interactions in the crystal will be the strong ionic attraction between the protonated amine (cation) and the chloride anion. In addition, hydrogen bonding will play a significant role. The N⁺-H groups and the O-H group are excellent hydrogen bond donors, while the chloride ion and the hydroxyl oxygen are strong hydrogen bond acceptors.

Computational methods can be used to predict and analyze these interactions. Crystal structure prediction (CSP) algorithms can be employed to generate and rank plausible crystal packing arrangements based on their calculated lattice energies. Analysis of predicted or experimentally determined crystal structures can be performed using tools like Hirshfeld surface analysis, which visually maps the intermolecular contacts and their relative contributions. researchgate.net These analyses can quantify the importance of different types of interactions (e.g., H···Cl, H···O, H···H) in stabilizing the crystal structure. Molecular dynamics simulations of the crystal lattice can also provide insights into the thermal motion and stability of the solid-state structure.

Table 4: Key Intermolecular Interactions in the Solid State

Interaction TypeDonorAcceptorTypical Distance (Å)Relative Strength
Ionic Interaction3-Azabicyclo[4.1.0]heptan-1-ol Cation (N⁺)Chloride Anion (Cl⁻)3.0 - 3.5Very Strong
Hydrogen BondN⁺-HChloride Anion (Cl⁻)2.1 - 2.5Strong
Hydrogen BondO-HChloride Anion (Cl⁻)2.2 - 2.6Strong
Hydrogen BondN⁺-HOxygen (hydroxyl)1.8 - 2.2Moderate
Hydrogen BondO-HNitrogen (amine)1.9 - 2.3Moderate
van der Waals InteractionsC-HVarious> 2.7Weak

Note: Distances are typical for such interactions and would be confirmed by X-ray crystallography or accurate computational models.

Computational Studies of Reaction Mechanisms and Pathways

Theoretical and computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms and pathways involving the 3-azabicyclo[4.1.0]heptane system. These studies provide detailed energetic and structural insights into transition states and intermediates, which are often difficult to observe experimentally. Computational models have been successfully applied to understand product selectivity, the role of catalysts and ligands, and the viability of proposed reaction pathways.

One significant application of computational analysis has been in understanding the regioselectivity of C–C bond cleavage in derivatives of the 3-azabicyclo[4.1.0]heptane framework. For instance, in a study involving a highly strained, cyclopropane-fused piperidinyl ketoamide, DFT calculations were employed to rationalize the product distribution observed in a cross-coupling reaction. nsf.gov The calculations focused on the influence of different phosphine (B1218219) ligands on the activation free energy barriers for the cleavage of the proximal versus the distal C–C bond of an α-hydroxy-β-lactam intermediate. nsf.gov

The computational results revealed that with the ligand RuPhos, cleavage of the proximal C–C bond was kinetically favored, exhibiting a lower free energy barrier compared to the distal cleavage. nsf.gov This finding was consistent with experimental observations where the desired product from distal cleavage was hampered by a rapid β-hydride elimination. nsf.gov Conversely, calculations involving monodentate ligands like APhos and CataCXiumA indicated a preference for the distal C–C bond cleavage pathway. nsf.gov These theoretical insights were crucial in explaining the ligand-dependent product outcomes. nsf.gov

Table 1: Calculated Activation Free Energies for C–C Bond Cleavage nsf.gov
LigandCleavage PathwayActivation Free Energy (kcal/mol)
RuPhosProximal C–C Cleavage10.60
RuPhosDistal C–C Cleavage14.05

Furthermore, theoretical investigations have supported proposed mechanisms in other transformations. For example, the mechanism of photocatalyzed single-electron oxidation of ene-ynamides to synthesize 3-azabicyclo[4.1.0]heptanes has been rationalized with the support of mechanistic and computational studies, which point to the intermediacy of a cationic vinyl radical. iu.edu Similarly, DFT calculations have been used to support proposed pathways in Brønsted acid-mediated reactions and π-ligand exchange reactions in related bicyclic systems. researchgate.netresearchgate.net These computational approaches allow researchers to explore potential energy surfaces and validate mechanistic hypotheses, providing a deeper understanding of the factors that control reactivity and selectivity in the 3-azabicyclo[4.1.0]heptane system. sciengine.com

Role As a Versatile Chemical Building Block in Synthetic Chemistry

Scaffold Design for Molecular Diversity and Complexity

The 3-azabicyclo[4.1.0]heptane framework is a key element in the design of molecular scaffolds aimed at achieving diversity and complexity in chemical libraries. The rigid nature of this bicyclic system reduces the conformational flexibility of molecules, which is a desirable trait in drug design as it can lead to higher binding affinities for biological targets. The sp³-enriched framework of 3-azabicyclo[4.1.0]heptane derivatives makes them particularly interesting in the context of "lead-likeness," a concept in drug discovery that favors molecules with more three-dimensional character. uni-regensburg.de

The strategic functionalization of the 3-azabicyclo[4.1.0]heptane core allows for the exploration of chemical space in a controlled manner. The presence of the nitrogen atom and the hydroxyl group in 3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride provides two convenient handles for chemical modification, enabling the introduction of a wide variety of substituents. This versatility has been exploited in the synthesis of diverse libraries of compounds with potential therapeutic applications.

Application in the Construction of Functionalized Scaffolds

The this compound scaffold has been successfully employed in the construction of a range of functionalized molecules. An efficient approach to previously unreported 3-azabicyclo[4.1.0]heptane-derived building blocks has been developed, highlighting the utility of this scaffold in divergent synthesis strategies. A common synthetic precursor, tert-butyl 6-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, has been synthesized and utilized in short reaction sequences to produce various bifunctional derivatives. uni-regensburg.de

One notable application is in the development of triple reuptake inhibitors, which are compounds that simultaneously block the reuptake of serotonin, norepinephrine, and dopamine (B1211576). A series of 6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptanes has been identified as potent and selective triple reuptake inhibitors with good bioavailability and brain penetration. acs.org This demonstrates the potential of the 3-azabicyclo[4.1.0]heptane scaffold in the design of new central nervous system agents.

Functionalized Scaffold Synthetic Application Therapeutic Area
6-(3,4-dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptanesTriple Reuptake InhibitorsCentral Nervous System Disorders
Bifunctional 3-azabicyclo[4.1.0]heptane derivativesBuilding blocks for diverse chemical librariesDrug Discovery

Integration into New Chemical Entity Libraries

The unique structural features of the 3-azabicyclo[4.1.0]heptane scaffold make it an attractive component for inclusion in new chemical entity (NCE) libraries. These libraries are collections of novel compounds that are screened for biological activity against a variety of targets. The incorporation of rigid, three-dimensional scaffolds like 3-azabicyclo[4.1.0]heptane can increase the diversity and novelty of these libraries, enhancing the probability of identifying new drug leads.

For instance, derivatives of 3-azabicyclo[4.1.0]heptane have been investigated as inhibitors of monoamine reuptake, a key mechanism in the treatment of depression and other mood disorders. google.com The stereochemistry of the substituents on the bicyclic ring is crucial for biological activity, with specific stereoisomers showing enhanced potency. google.com

Target Class Example of Library Application
Monoamine TransportersDevelopment of selective serotonin, norepinephrine, and dopamine reuptake inhibitors. acs.org
Melanin-concentrating hormone (MCH) antagonistsUsed as an intermediate in the synthesis of potential treatments for obesity and metabolic disorders. google.com
Monoamine Oxidase B (MAOB)Investigated for potential in treating neurodegenerative diseases.

Precursor for Synthetic Reagents and Chiral Auxiliaries

The inherent chirality of the 3-azabicyclo[4.1.0]heptane scaffold, with stereogenic centers at positions 1 and 6, suggests its potential as a precursor for chiral auxiliaries or reagents in asymmetric synthesis. google.com Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction.

While the stereoselective synthesis of various 3-azabicyclo[4.1.0]heptane derivatives has been reported, demonstrating the importance of controlling the stereochemistry of this scaffold, there is limited direct evidence in the current literature of this compound itself being used as a precursor to a specific synthetic reagent or chiral auxiliary. The development of such applications remains an area for future exploration in the field of synthetic organic chemistry.

Future Perspectives in the Chemical Research of 3 Azabicyclo 4.1.0 Heptan 1 Ol Hydrochloride

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic routes is paramount to unlocking the full potential of the 3-azabicyclo[4.1.0]heptane scaffold. While some methods for the synthesis of the core structure and its derivatives exist, future research will likely focus on more direct and modular approaches to access specifically substituted analogs like 3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride.

One promising avenue involves the advancement of cyclopropanation reactions of tetrahydropyridine (B1245486) precursors. A known approach to functionalized 3-azabicyclo[4.1.0]heptanes starts from the synthesis of a tetrahydropyridine derivative, which can then undergo cyclopropanation. researchgate.net For instance, the reaction of 1-benzyl-1,2,5,6-tetrahydropyridine with diazomethane (B1218177) and zinc iodide yields 3-benzyl-3-azabicyclo[4.1.0]heptane. google.com Future work could explore the direct cyclopropanation of tetrahydropyridines bearing hydroxyl groups or their protected forms to install the desired functionality at the 1-position.

Furthermore, photochemical methods, such as intramolecular [2+2] photocycloadditions, have been employed to create related azabicyclic systems and could be adapted for the synthesis of the 3-azabicyclo[4.1.0]heptane core. chemrxiv.orgnih.govresearchgate.net These light-mediated reactions offer the potential for mild and efficient bond formation. Research into visible-light-induced nucleophilic carbene cycloadditions to form the bicyclo[4.1.0]heptane scaffold is another innovative direction that could lead to novel synthetic pathways. chemrxiv.orgnih.gov

The development of one-pot procedures and tandem reactions that combine multiple synthetic steps will also be crucial for improving efficiency and reducing waste. For example, exploring transition-metal-free, radical oxidation of 1,6-enyne cyclopropanation could provide a sustainable methodology for synthesizing functionalized azabicyclo[4.1.0]heptane derivatives.

Development of Highly Stereoselective Transformations

The stereochemistry of the 3-azabicyclo[4.1.0]heptane core significantly influences its biological activity. Therefore, the development of highly stereoselective synthetic methods is a critical area for future research. The fusion of the cyclopropane (B1198618) and piperidine (B6355638) rings creates multiple stereocenters, making the control of diastereoselectivity and enantioselectivity a key challenge.

Future investigations will likely focus on asymmetric cyclopropanation reactions of tetrahydropyridine precursors. The use of chiral catalysts, such as those based on transition metals or organocatalysts, could enable the enantioselective formation of the cyclopropane ring. The stereospecificity of visible light-induced [2+1]-cycloadditions of nucleophilic carbenes with tethered olefins presents another promising strategy for achieving high levels of stereocontrol in the synthesis of the azabicyclo[4.1.0]heptane scaffold. nih.gov

Moreover, the stereoselective synthesis of carbocyclic nucleoside analogues built on a bicyclo[4.1.0]heptane template highlights the potential for achieving high diastereoselectivity in the functionalization of this bicyclic system. nih.gov Adapting such methodologies to introduce the hydroxyl group at the 1-position with a defined stereochemistry will be a significant step forward. The ability to access all possible stereoisomers of this compound will be invaluable for structure-activity relationship (SAR) studies and the development of stereochemically pure drug candidates.

Expanded Utility in Scaffold-Based Chemical Discovery

The rigid and three-dimensional nature of the 3-azabicyclo[4.1.0]heptane scaffold makes it an attractive building block for scaffold-based drug discovery. This approach involves using a common core structure to generate libraries of diverse compounds for biological screening.

The 3-azabicyclo[4.1.0]heptane framework has already shown promise in medicinal chemistry. For instance, a derivative, 6-(3,4-Dichlorophenyl)-1-[(methyloxy)methyl]-3-azabicyclo[4.1.0]heptane, has been identified as a potent and selective triple reuptake inhibitor, highlighting the potential of this scaffold in targeting transporters for serotonin, norepinephrine, and dopamine (B1211576). acs.org Patent literature also describes various 3-azabicyclo[4.1.0]heptane derivatives as inhibitors of these monoamine transporters for the treatment of depression. google.com

Future research will likely focus on expanding the utility of this scaffold by incorporating it into a wider range of molecular designs. "Scaffold hopping," a strategy used to identify novel, structurally distinct compounds with similar biological activity, could be employed to replace existing cyclic systems in known drugs with the 3-azabicyclo[4.1.0]heptane core. dundee.ac.uknih.gov This could lead to compounds with improved properties such as enhanced potency, selectivity, or pharmacokinetic profiles.

The development of synthetic routes that allow for the easy diversification of the 3-azabicyclo[4.1.0]heptane scaffold at multiple positions will be crucial for its application in creating chemical libraries for high-throughput screening. The synthesis of bifunctional building blocks derived from this scaffold will further enhance its utility in combinatorial chemistry and the generation of complex molecules. researchgate.net

Advanced Computational Predictions for Chemical Behavior

Advanced computational chemistry will play an increasingly important role in guiding the future research of this compound and its derivatives. Computational modeling can provide valuable insights into the compound's three-dimensional structure, conformational preferences, and electronic properties, which are crucial for understanding its interactions with biological targets.

Future computational studies could focus on several key areas. Conformational analysis of the 3-azabicyclo[4.1.0]heptane ring system will help to understand its preferred shapes and how substituents influence its geometry. This information is vital for designing molecules that can fit into specific binding pockets of proteins. Computational modeling can also be used to predict the steric and electronic effects of substituents on the reactivity of the scaffold, aiding in the design of more efficient synthetic routes.

Furthermore, molecular docking and dynamics simulations can be employed to predict the binding modes of 3-azabicyclo[4.1.0]heptane derivatives to various biological targets. This can help to rationalize observed structure-activity relationships and guide the design of new compounds with enhanced affinity and selectivity. For example, understanding how the 3,4-dichlorophenyl group in a known triple reuptake inhibitor contributes to its binding to monoamine transporters can inform the design of new analogs with improved properties.

The use of computational tools to predict physicochemical properties, such as solubility and membrane permeability, will also be important for optimizing the drug-like characteristics of compounds based on this scaffold. By integrating computational predictions with experimental work, researchers can accelerate the discovery and development of new therapeutic agents derived from this compound.

Q & A

Basic Research Question

  • Storage : Refrigerate at 2–8°C in airtight containers under nitrogen to prevent hydrolysis .
  • Handling : Use gloveboxes for hygroscopic samples and neutralize spills with sodium bicarbonate .

How can computational modeling predict the bioactivity of novel azabicyclo derivatives?

Advanced Research Question

  • QSAR models : Train datasets using logP, polar surface area, and H-bonding parameters from PubChem data .
  • Molecular dynamics simulations : Analyze ligand-receptor binding stability, as applied to antiplasmodial azabicyclo[3.2.2]nonanes .

What strategies address low yields in N-functionalization of azabicyclo[4.1.0]heptane derivatives?

Basic Research Question

  • Protecting groups : Use Boc or Cbz groups to direct regioselectivity during alkylation/acylation .
  • Catalysis : Palladium-catalyzed Buchwald-Hartwig amination, optimized for sterically hindered amines .

How do structural modifications (e.g., fluorination) alter the compound’s physicochemical properties?

Advanced Research Question

  • Fluorination : Introducing fluorine at strategic positions (e.g., C6) increases metabolic stability and membrane permeability, as shown in 4-fluoro-2-azabicyclo[2.1.1]hexane derivatives .
  • Hydroxyl positioning : The 1-ol group in the target compound enhances solubility but may require prodrug strategies to improve bioavailability .

What comparative studies exist between azabicyclo[4.1.0]heptane and other bicyclic amines in drug discovery?

Advanced Research Question

  • Spiro vs. fused bicyclics : Spiro[3.5]nonan-1-amine derivatives exhibit higher conformational flexibility but lower target specificity compared to fused azabicyclo systems .
  • Therapeutic potential : Azabicyclo[3.1.1]heptane derivatives show improved physicochemical properties over pyridine-based drugs (e.g., Rupatidine analogues) .

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3-Azabicyclo[4.1.0]heptan-1-ol hydrochloride
Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.